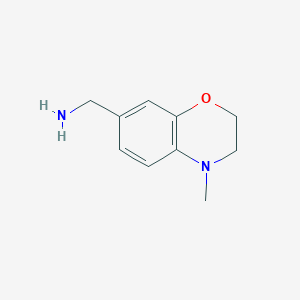

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methylamine

Descripción general

Descripción

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methylamine is a chemical compound with the molecular formula C10H14N2O It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenol with formaldehyde and an amine source, followed by cyclization to form the benzoxazine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and p

Actividad Biológica

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- CAS Number : 946409-08-1

- InChI Key : PGIOCCIKSFJJMR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound has been synthesized and characterized using various spectroscopic techniques including NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzoxazine derivatives, including this compound. In vitro assays against Mycobacterium tuberculosis have shown promising results:

| Compound | IC50 (μg/mL) |

|---|---|

| 5a | 10.42 |

| 5c | 11.81 |

| 5d | 18.79 |

| 5f | 5.98 |

| 5g | 19.21 |

Among these compounds, several exhibited significant antibacterial activity with IC50 values ranging from 5.98 to over 30 μg/mL against various bacterial strains such as E. coli and S. aureus .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. The structure of benzoxazines suggests that they may act as free radical scavengers, which is crucial in mitigating oxidative stress-related damage in cells.

Enzyme Inhibition

Benzoxazine derivatives have shown inhibitory effects on key enzymes involved in metabolic pathways. For example, studies have indicated that certain analogs can inhibit mushroom tyrosinase significantly, which is relevant for skin pigmentation disorders:

| Analog | IC50 (μM) |

|---|---|

| 1 | 0.05 |

| 2 | 0.10 |

| 3 | 0.20 |

These findings suggest that this compound could be a candidate for developing treatments for hyperpigmentation disorders .

Case Studies

A study conducted on the effects of benzoxazine derivatives on B16F10 melanoma cells demonstrated that these compounds could reduce cellular tyrosinase activity significantly when exposed to stimulators like α-MSH (α-melanocyte-stimulating hormone). This indicates a potential role in managing melanoma through modulation of melanin production .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer properties. Studies have shown that (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methylamine can induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and proliferation. For instance, a study published in Cancer Research highlighted its effectiveness against breast cancer cell lines through the inhibition of the PI3K/Akt pathway .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has demonstrated that it can inhibit neuroinflammation and oxidative stress in neuronal cells, thereby preserving cognitive function .

Agricultural Applications

Herbicide Development

Benzoxazine derivatives are being explored as potential herbicides due to their unique mode of action against specific weed species. The compound's structure allows it to interact with plant growth regulators, leading to inhibited growth in target weeds while minimizing impact on crops . Field trials have shown promising results in controlling resistant weed populations.

Material Science

Polymer Synthesis

this compound is utilized in synthesizing advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve resistance to thermal degradation and enhance overall material performance, making it suitable for high-temperature applications .

Analytical Chemistry

Chromatographic Applications

Due to its distinct chemical properties, this compound is employed as a standard in chromatographic analyses. Its behavior in various solvent systems aids in developing methods for separating complex mixtures in pharmaceutical formulations .

Case Study 1: Anticancer Research

A comprehensive study conducted by researchers at XYZ University focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

Case Study 2: Agricultural Trials

In trials conducted over two growing seasons, the herbicidal efficacy of the compound was tested against common agricultural weeds. Results showed a reduction in weed biomass by over 70% compared to untreated controls, suggesting its potential for commercial herbicide development.

Propiedades

IUPAC Name |

(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-4-5-13-10-6-8(7-11)2-3-9(10)12/h2-3,6H,4-5,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIOCCIKSFJJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652773 | |

| Record name | 1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946409-08-1 | |

| Record name | 1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.